molecular formula C9H11N3O3 B14631293 [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea

Cat. No.: B14631293
M. Wt: 209.20 g/mol
InChI Key: YHACJTKNCIDVFR-VZUCSPMQSA-N
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Description

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a dihydroxyphenyl group and an ethylideneamino group attached to a urea moiety. Schiff bases are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea typically involves the condensation reaction between 2,4-dihydroxyacetophenone and urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:

    Condensation Reaction: 2,4-dihydroxyacetophenone reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.

    Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides); typically carried out in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential antioxidant and antimicrobial activities.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of hydroxyl groups allows the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea can be compared with other similar Schiff bases and urea derivatives:

    Schiff Bases: Compounds such as (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one share similar structural features and chemical properties.

    Urea Derivatives: Compounds like 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone also exhibit similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea

InChI

InChI=1S/C9H11N3O3/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+

InChI Key

YHACJTKNCIDVFR-VZUCSPMQSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=C(C=C(C=C1)O)O

Canonical SMILES

CC(=NNC(=O)N)C1=C(C=C(C=C1)O)O

Origin of Product

United States

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